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Abstract

Elabela (ELA), also known as Apela or Toddler, is a recently identified peptide hormone that,
along with apelin, serves as an endogenous ligand for the G protein-coupled Apelin Receptor
(APJ). Initially discovered for its critical role in embryonic heart development, the ELA-APJ
signaling axis is now recognized as a key regulator in a multitude of physiological and
pathophysiological processes in adults, particularly within the cardiovascular system.[1][2][3]
ELA signaling is implicated in vasculogenesis, angiogenesis, regulation of blood pressure,
cardiac contractility, and fluid homeostasis.[1][3] Its dysregulation has been linked to conditions
such as preeclampsia, pulmonary hypertension, and heart failure.[1][4] This guide provides a
comprehensive overview of the Elabela signaling pathway in human cells, detailing its core
components, downstream effectors, and associated quantitative data, along with
methodologies for its experimental investigation.

The Core Elabela-APJ Signaling Cascade

The Elabela signaling pathway is initiated by the binding of ELA peptides (e.g., ELA-32, ELA-
21) to the APJ receptor, a class A GPCR.[2][5] This interaction triggers a conformational
change in the receptor, leading to the activation of two principal downstream signaling
branches: a G-protein-dependent pathway and a (-arrestin-dependent pathway.[6][7]
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G-Protein-Dependent Signaling: Upon ELA binding, the APJ receptor primarily couples to
inhibitory G-proteins of the Gai subfamily.[1][6] This coupling leads to the inhibition of adenylyl
cyclase, resulting in a decrease in intracellular cyclic AMP (cCAMP) levels.[6][7][8] The pathway
can also couple to Gq proteins, though this appears to be a weaker effect, potentially leading to
intracellular calcium mobilization.[7][9]

B-Arrestin-Dependent Signaling: ELA is a potent inducer of B-arrestin 1 and 2 recruitment to the
APJ receptor.[6][10] This interaction not only mediates receptor desensitization and
internalization but also initiates a distinct wave of G-protein-independent signaling.[1][6] The
recruitment of B-arrestin acts as a scaffold for various signaling proteins, including components
of the MAPK/ERK pathway.

Key Downstream Effectors: Both the G-protein and (3-arrestin pathways converge on the
activation of critical downstream kinase cascades:

o PI3K/AKT Pathway: Activation of this pathway is crucial for many of the cellular responses to
ELA, including cell proliferation, survival, and angiogenesis.[11][12][13] ELA signaling
promotes the phosphorylation and activation of AKT, which in turn modulates downstream
targets like the mammalian target of rapamycin (mTOR).[11][13]

 MAPK/ERK Pathway: The phosphorylation of Extracellular signal-Regulated Kinases 1 and 2
(ERK1/2) is a hallmark of ELA-APJ activation.[6][8][11] This pathway is integral to ELA's role
in regulating cell proliferation, differentiation, and migration, particularly in endothelial and
trophoblast cells.[14][15]

The interplay between these pathways dictates the specific cellular response to Elabela, with
evidence suggesting that different ELA isoforms may exhibit biased agonism, preferentially
activating one pathway over the other.[6]
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Caption: Core Elabela (ELA) Signaling Pathway.
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Quantitative Data on ELA-APJ Signaling

Quantitative analysis of ligand-receptor interactions and downstream signaling provides critical
insights for drug development. The following tables summarize key reported values for ELA
signaling in human or reconstituted mammalian cell systems.

Table 1: Activation of Downstream Signaling Pathways

by ELA

Cell Line Assay Ligand ECso (nM) Reference
CHO-hAPJ cAMP Inhibition ELA 11.1 [8]
ERK1/2
CHO-hAPJ _ ELA 14.3 [8]
Phosphorylation
CHO-APJ CAMP Inhibition ELA-32 ~0.1-1 [16]
CHO-APJ CcAMP Inhibition ELA-21 ~01-1 [16]
CHO-APJ CAMP Inhibition ELA-11 ~0.1-1 [16]

CHO-hAPJ: Chinese Hamster Ovary cells overexpressing human APJ.

ble 2: indi tinities of [

TissuelCell . pKi (mean *
Ligand Ki (nM) Reference

Source SEM)
HEK293-APJ Elabela-32 1.343 - [7]
HEK293-APJ Elabela-21 4.364 - [7]
Human Left

) ELA-32 - 9.59 + 0.08 [16]
Ventricle
Human Left

) ELA-21 - 852 +0.11 [16]
Ventricle
Human Left

_ ELA-11 - 7.85 +0.05 [16]
Ventricle
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Ki: Inhibition constant, a measure of binding affinity. pKi: The negative logarithm of the Ki value.

Detailed Experimental Protocols

Reproducible and robust experimental data are foundational to research and development.
Below are detailed methodologies for key assays used to characterize the Elabela signaling
pathway.

Cell Culture and Transfection

¢ Cell Lines: Human Embryonic Kidney (HEK) 293 or Chinese Hamster Ovary (CHO) cells are
commonly used.[6][7]

e Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM)
supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin
(100 pg/mL).[6]

e Culture Conditions: Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.[6]

e Transfection: For stable or transient expression of the human APJ receptor, transfect cells
using a suitable reagent like Lipofectamine 2000, following the manufacturer's instructions.
For stable cell lines, culture in a selection medium containing an appropriate antibiotic (e.qg.,
G418 at 0.5 mg/mL) following transfection.[6]

Radioligand Competition Binding Assay

This assay measures the affinity of ELA for the APJ receptor by assessing its ability to compete
with a radiolabeled ligand.

 Membrane Preparation: Harvest HEK293 cells transiently or stably expressing the APJ
receptor. Homogenize the cells in a cold buffer (e.g., 50 mM HEPES, 1 mM MgClz, 1 mM
CaClz2) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the
binding assay buffer.[7]

e Assay Setup: In a 96-well plate, combine the cell membrane preparation with a constant
concentration of a radiolabeled apelin peptide (e.g., [*?°I]-apelin-13).[7]
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o Competition: Add increasing concentrations of unlabeled ELA peptides (or other test
compounds).

 Incubation: Incubate the mixture at 30°C for 2 hours to allow binding to reach equilibrium.[7]

e Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter
plate, followed by washing with ice-cold buffer.

o Detection: Measure the radioactivity retained on the filters using a scintillation counter.

o Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor
concentration. Calculate the ICso value, and subsequently the Ki value, using non-linear
regression analysis.

ERK1/2 Phosphorylation Assay (Western Blot)

This method quantifies the activation of the ERK signaling pathway by detecting the
phosphorylated form of ERK1/2.

o Cell Stimulation: Plate APJ-expressing cells and serum-starve them overnight to reduce
basal signaling. Stimulate the cells with various concentrations of ELA (e.g., 0.01-1,000 nM)
for a defined period (e.g., 5 or 15 minutes).[6]

» Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease
and phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of each lysate using a BCA or
Bradford assay.

o SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-
polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose
membrane.

e Immunoblotting:

o Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20
(TBST).
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o Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-
ERK).

o Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated
secondary antibody.

o Following another wash, apply an enhanced chemiluminescence (ECL) substrate and
visualize the protein bands using a digital imaging system.

o Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to

normalize for protein loading.

o Densitometry: Quantify the band intensities to determine the ratio of p-ERK to total ERK.[6]
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Caption: Workflow for ERK1/2 Phosphorylation Assay.
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B-Arrestin Recruitment Assay (BRET)

Bioluminescence Resonance Energy Transfer (BRET) assays are used to monitor the
interaction between the APJ receptor and B-arrestin in real-time in live cells.

o Plasmid Constructs: Generate expression plasmids where the APJ receptor is fused to a
BRET donor (e.g., Renilla Luciferase, Rluc) and (-arrestin is fused to a BRET acceptor (e.g.,
Venus or GFP).[6]

o Co-transfection: Co-transfect HEK293 cells with the APJ-Rluc and -arrestin-Venus
constructs.

o Assay Preparation: Replate the transfected cells into a white, clear-bottom 96-well plate.

o Ligand Stimulation: Add the luciferase substrate (e.g., coelenterazine h) to the cells.
Measure the baseline BRET signal. Then, add varying concentrations of ELA peptides.[6]

» Signal Detection: Measure the light emission at two wavelengths corresponding to the donor
and acceptor fluorophores using a plate reader capable of BRET measurements. The
measurements can be taken kinetically over time (e.g., 20-30 minutes) or as an endpoint
reading.[6][7]

o Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor
emission. The net BRET is the ratio in the presence of the ligand minus the ratio in the
absence of the ligand. Plot the net BRET ratio against the ligand concentration to generate
dose-response curves and determine ECso values.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/32000202/
https://pubmed.ncbi.nlm.nih.gov/32000202/
https://academic.oup.com/abbs/article/49/4/378/3061743
https://pubmed.ncbi.nlm.nih.gov/28663440/
https://pubmed.ncbi.nlm.nih.gov/28663440/
https://www.ovid.com/journals/petide/abstract/10.1016/j.peptides.2021.170674~effects-and-signaling-pathways-of-elabela-in-the?redirectionsource=fulltextview
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.630548/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.630548/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7970304/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7970304/
https://www.researchgate.net/publication/272148770_Elabela-Apelin_Receptor_Signaling_Pathway_is_Functional_in_Mammalian_Systems
https://journals.physiology.org/doi/full/10.1152/ajpendo.00383.2018
https://pmc.ncbi.nlm.nih.gov/articles/PMC9935735/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9935735/
https://www.mdpi.com/2073-4409/12/1/150
https://pmc.ncbi.nlm.nih.gov/articles/PMC9818811/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9818811/
https://www.researchgate.net/publication/353645657_The_network_map_of_Elabela_signaling_pathway_in_physiological_and_pathological_conditions
https://www.researchgate.net/figure/Activation-of-different-signaling-pathways-and-affinity-of-apelin-ELABELA-to-APJ_fig3_357415463
https://www.researchgate.net/publication/394440219_ELABELA_targets_the_MEKERK_axis_to_enhance_trophoblast_invasion_in_early-onset_preeclampsia
https://pmc.ncbi.nlm.nih.gov/articles/PMC5363837/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5363837/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5363837/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5363837/
https://www.benchchem.com/product/b15606689#elabela-signaling-pathway-in-human-cells
https://www.benchchem.com/product/b15606689#elabela-signaling-pathway-in-human-cells
https://www.benchchem.com/product/b15606689#elabela-signaling-pathway-in-human-cells
https://www.benchchem.com/product/b15606689#elabela-signaling-pathway-in-human-cells
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606689?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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